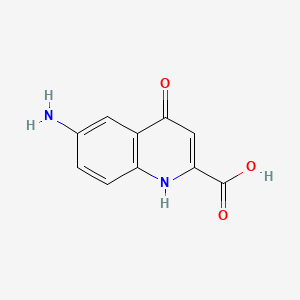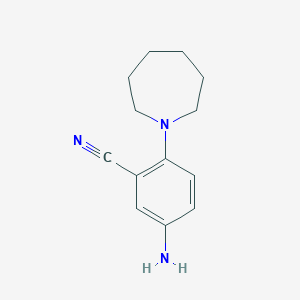
Benzimidohydrazide
説明
Benzimidohydrazide is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 . It is a light-red to brown solid and is used in various chemical reactions due to its unique structure .
Synthesis Analysis
This compound can be synthesized through a simple process involving ortho-phenylenediamines and benzaldehydes . This process uses sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . The structure of all obtained compounds is identified by FTIR, NMR, and HRMS .Molecular Structure Analysis
The this compound molecule contains a total of 19 bonds . There are 10 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), and 1 amidine derivative .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of benzimidazole derivatives . These derivatives have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .科学的研究の応用
Ecotoxicological Impact on Aquatic Organisms
Carbendazim, a benzimidazole fungicide, has been studied for its toxic effects on zebrafish embryos. This research provides insights into the developmental, biochemical, and behavioural disturbances caused by benzimidazole compounds in aquatic organisms. The study utilized a range of concentrations to assess lethal and developmental endpoints, such as hatching, edemas, malformations, and heart beat rate. Additionally, biochemical markers like cholinesterase (ChE), glutathione-S-transferase (GST), and lactate dehydrogenase (LDH) were measured, alongside behavioural assessments using an automated video tracking system (Andrade et al., 2016).
Mechanism of Action in Microtubule Assembly
Benzimidazole fungicides, including benzimidohydrazide derivatives, are known for their action as specific inhibitors of microtubule assembly. This occurs through their binding to the tubulin molecule. The mechanism of action has been a focal point of research due to its implications in both agricultural and medical contexts. The studies on benzimidazole fungicides have contributed significantly to the understanding of tubulin structure and microtubule organization and function (Davidse, 1986).
Interaction with Saccharomyces cerevisiae β-Tubulin
Research on Saccharomyces cerevisiae β-tubulin and its interaction with benzimidazole compounds has provided valuable insights. Mutagenesis studies involving the β-tubulin residue have revealed how specific mutations affect sensitivity to benzimidazole derivatives. This research helps in understanding the detailed interaction between benzimidazoles and β-tubulin, with implications for both the development of fungicides and the understanding of microtubule stability (Li, Katiyar, & Edlind, 1996).
Corrosion Inhibition Properties
Benzimidazole and its derivatives have been studied for their potential activity as corrosion inhibitors. A theoretical study using Density Functional Theory examined the properties of benzimidazole derivatives relevant to their action as corrosion inhibitors. The study found agreement between theoretical results and experimental data, highlighting the potential of these compounds in corrosion inhibition applications (Obot & Obi-Egbedi, 2010).
Inhibition of Cancer Cell Proliferation
The role of carbendazim, a benzimidazole derivative, in inhibiting the proliferation of human cancer cells has been investigated. The compound was found to suppress microtubule dynamic instability in cancer cells, leading to mitotic arrest. This study is significant as it explores the potential of benzimidazole derivatives in cancer treatment, especially in the context of drug- and multidrug-resistant cell lines (Yenjerla, Cox, Wilson, & Jordan, 2009).
Diverse Biological Activities
The benzimidazole nucleus is recognized for its wide range of pharmacological activities. Studies have summarized various biological activities of benzimidazole, including analgesic, anti-inflammatory, anthelmintic, anticancer, antioxidant, antitubercular, and antiviral activities. This underscores the versatility of benzimidazole as a pharmacophore in drug discovery (Prasad, Kanvinde, & Raja, 2016).
Antimicrobial Potential
Benzimidazole derivatives have been noted for their antimicrobial potential. Research indicates that these compounds are effective in inhibiting microbial activity and have a favorable selectivity ratio. This makes them a promising category of bioactive heterocyclic compounds in the medicinal field, particularly for antimicrobial applications (Tahlan, Kumar, & Narasimhan, 2019).
Safety and Hazards
特性
IUPAC Name |
N'-aminobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,9H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNPFQNKOSDVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)

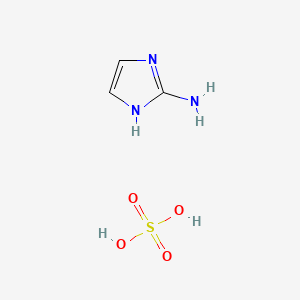
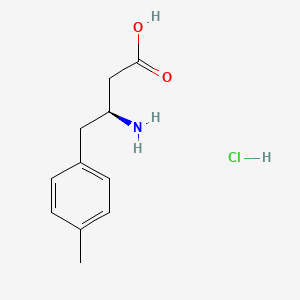
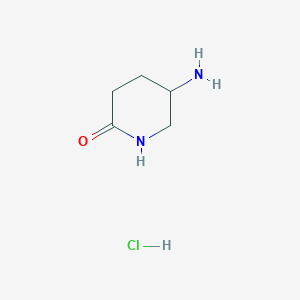
![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3021735.png)

